N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine
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Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine: is an organic compound with a unique structure characterized by the presence of two butyl groups attached to a but-2-yne-1,4-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine typically involves the reaction of butylamine with but-2-yne-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process also focuses on minimizing waste and optimizing resource utilization to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biomolecules. It may also be explored for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound’s butyl groups and alkyne moiety allow it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its diamine structure enables it to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions.
Comparison with Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: This compound has methyl groups instead of butyl groups, resulting in different chemical properties and reactivity.
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar to the tetramethyl derivative but with ethyl groups, leading to variations in steric and electronic effects.
Uniqueness: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is unique due to its butyl groups and alkyne moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific steric and electronic characteristics.
Properties
CAS No. |
65305-72-8 |
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Molecular Formula |
C20H40N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N,N,N',N'-tetrabutylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C20H40N2/c1-5-9-15-21(16-10-6-2)19-13-14-20-22(17-11-7-3)18-12-8-4/h5-12,15-20H2,1-4H3 |
InChI Key |
KRIHCIMHHFSCAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC#CCN(CCCC)CCCC |
Origin of Product |
United States |
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